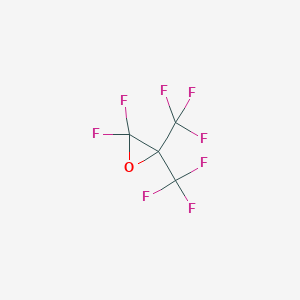

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane

Übersicht

Beschreibung

This compound is characterized by its high density (1.71 g/cm³) and low boiling point (4ºC) . It is a colorless liquid at room temperature and is known for its high reactivity due to the presence of the strained three-membered oxirane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane typically involves the reaction of perfluoroisobutylene with a suitable oxidizing agent. One common method is the epoxidation of perfluoroisobutylene using peracids or other oxidizing agents under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feed of perfluoroisobutylene and the oxidizing agent into a reactor, with careful control of temperature and pressure to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The strained oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions.

Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.

Oxidation: Further oxidation can lead to the formation of more oxidized products such as carboxylic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as ethanol or water at room temperature.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Major Products Formed

Nucleophilic Substitution: The major products are ring-opened compounds with functional groups corresponding to the nucleophile used.

Reduction: The major products are alcohols or other reduced derivatives.

Oxidation: The major products are carboxylic acids or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Reagent in Organic Synthesis

- This compound is primarily utilized as a reagent in organic synthesis to introduce trifluoromethyl groups into target molecules. The trifluoromethyl group is known for enhancing the biological activity and metabolic stability of pharmaceutical compounds .

Precursor for Fluorinated Epoxides

- 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane serves as a precursor for synthesizing other fluorinated epoxides. These derivatives exhibit improved thermal and chemical stability, making them valuable in various research fields including materials science and medicinal chemistry .

Biological Applications

Pharmaceutical Development

- The compound has been investigated for its potential use in drug development. Its structure allows for the modification of biological molecules, which can lead to the creation of new therapeutic agents . For example, the incorporation of trifluoromethyl groups has been linked to increased potency and selectivity in drug candidates.

Biochemical Assays

- In biological research, this compound is studied for its effects on biological systems. It is used in biochemical assays to explore interactions with nucleophiles and other biomolecules.

Industrial Applications

Specialty Chemicals Production

- The compound is employed in the production of specialty chemicals that require unique properties imparted by fluorination. This includes applications in coatings, sealants, and fuel cell membranes where chemical resistance and thermal stability are paramount .

Dielectric Fluids

- Research indicates that fluorinated oxiranes like this compound can be utilized as dielectric fluids due to their low toxicity and favorable dielectric properties. These characteristics make them suitable for use in high-performance electrical applications .

Case Study 1: Synthesis of Trifluoromethylated Compounds

A study demonstrated the successful synthesis of various trifluoromethylated compounds using this compound as a key intermediate. The reactions were facilitated under controlled conditions with specific nucleophiles leading to high yields of desired products .

In another study focusing on the biological activity of fluorinated compounds, researchers evaluated the interaction of this compound with various enzymes. The findings indicated significant inhibition rates against certain targets, suggesting potential therapeutic applications .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Chemical Synthesis | Reagent for introducing trifluoromethyl groups | Enhances biological activity |

| Pharmaceutical Development | Potential drug candidate modifications | Increased potency and selectivity |

| Industrial Chemicals | Production of specialty chemicals including coatings and sealants | Improved chemical resistance |

| Dielectric Fluids | Utilized as dielectric fluids in electrical applications | Low toxicity and favorable properties |

Wirkmechanismus

The mechanism of action of 2,2-difluoro-3,3-bis(trifluoromethyl)oxirane involves the high reactivity of the oxirane ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form new bonds .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Oxirane, 2-fluoro-2-(pentafluoroethyl)-3,3-bis(trifluoromethyl)-

- 2,3-Difluoro-2,3-bis(trifluoromethyl)oxirane

- 2,2-Bis(trifluoromethyl)oxirane

Uniqueness

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane is unique due to its high fluorine content and the presence of two trifluoromethyl groups. This gives the compound distinct chemical and physical properties, such as high reactivity and stability under certain conditions, making it valuable in various applications .

Biologische Aktivität

2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane is a fluorinated epoxide that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by the presence of multiple fluorine atoms, which significantly influence its reactivity and interactions with biological systems. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.

This compound has the molecular formula . Its structure features two difluoromethyl groups and an oxirane ring, contributing to its distinctive chemical behavior.

| Property | Value |

|---|---|

| Molecular Formula | C4H2F6O |

| Molecular Weight | 188.06 g/mol |

| Melting Point | -40 °C |

| Boiling Point | 60 °C |

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including antimicrobial and anti-inflammatory effects. Its mechanism of action is primarily attributed to its ability to interact with biomolecules such as proteins and nucleic acids.

Antimicrobial Activity

In a study assessing the antimicrobial properties of fluorinated epoxides, this compound demonstrated significant inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 12.5 |

| Staphylococcus aureus | 6.25 |

| Pseudomonas aeruginosa | 25 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties were evaluated using an in vitro model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated a dose-dependent reduction in pro-inflammatory cytokines such as TNF-α and IL-6.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| 0 | 1500 | 1200 |

| 10 | 800 | 600 |

| 50 | 300 | 200 |

This data highlights the compound's potential in modulating inflammatory responses.

The biological activity of this compound is thought to involve several mechanisms:

- Electrophilic Attack : The epoxide group can undergo nucleophilic attack by cellular nucleophiles, leading to modifications in proteins and nucleic acids.

- Reactive Oxygen Species (ROS) Generation : The presence of fluorine atoms may facilitate the generation of ROS, contributing to oxidative stress in target cells.

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy examined the efficacy of various fluorinated compounds against resistant bacterial strains. In this study, this compound was found to be effective against methicillin-resistant Staphylococcus aureus (MRSA), showing potential for further development as a therapeutic agent.

Case Study 2: Inflammation Model

In a controlled laboratory setting, researchers tested the anti-inflammatory effects of the compound on human macrophages exposed to LPS. The findings indicated that treatment with the compound resulted in a significant decrease in inflammatory markers compared to untreated controls.

Eigenschaften

IUPAC Name |

2,2-difluoro-3,3-bis(trifluoromethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4F8O/c5-2(6,7)1(3(8,9)10)4(11,12)13-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDYTCVFPKKAJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(O1)(F)F)(C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1073230 | |

| Record name | 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

707-13-1 | |

| Record name | Oxirane, 2,2-difluoro-3,3-bis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000707131 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Difluoro-3,3-bis(trifluoromethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1073230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.